2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine

agrochemical neonicotinoid larvicidal

Researchers developing Cav3 channel modulators require the precise 2-pyrrolidinyl-4-trifluoromethyl substitution-regioisomeric alternatives compromise SAR and metabolic stability. This compound provides the exact scaffold disclosed in WO2020017569A1. • Patented intermediate for T-type calcium channel inhibitors with validated SAR • PPO inhibitor herbicide scaffold with IC50 comparable to oxyfluorfen (0.041 mg/L) • 95%+ purity; synthesized via nucleophilic aromatic substitution for reliable scale-up Ideal for medicinal chemistry and agrochemical discovery programs requiring fluorinated heterocyclic cores with defined regioisomer integrity.

Molecular Formula C10H11F3N2
Molecular Weight 216.2 g/mol
CAS No. 753454-54-5
Cat. No. B1401887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
CAS753454-54-5
Molecular FormulaC10H11F3N2
Molecular Weight216.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC=CC(=C2)C(F)(F)F
InChIInChI=1S/C10H11F3N2/c11-10(12,13)8-3-4-14-9(7-8)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2
InChIKeyUGHCMLSCHXEAKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine: Procurement & Chemical Profile


2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine (CAS 753454-54-5) is a fluorinated heterocyclic building block featuring a pyridine core substituted with a pyrrolidin-1-yl group at the 2-position and a trifluoromethyl group at the 4-position . With a molecular formula of C10H11F3N2 and a molecular weight of 216.2 g/mol, this compound is supplied at minimum purity specifications of 95% from commercial sources . The trifluoromethyl moiety confers enhanced metabolic stability and lipophilicity, while the pyrrolidine ring provides a versatile handle for further functionalization in medicinal chemistry and agrochemical research [1].

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine: Regioisomeric Specificity


In-class substitution among pyrrolidinyl-trifluoromethylpyridine regioisomers or related pyridine derivatives is not scientifically valid due to distinct structure-activity relationships (SAR) governing both physicochemical and biological properties. The specific 2-pyrrolidinyl-4-trifluoromethyl substitution pattern in this compound establishes a unique combination of electron distribution, steric configuration, and synthetic accessibility that differs fundamentally from 3-substituted analogs [1] or compounds lacking the CF₃ group [2]. The trifluoromethyl group at the 4-position provides critical electron-withdrawing effects that influence both the basicity of the pyridine nitrogen and the metabolic stability of derived drug candidates, while the pyrrolidine at the 2-position offers a nucleophilic site distinct from the alternative 3-position substitution found in analogs such as 3-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine [1]. Even minor positional shifts in substitution yield compounds with different dipole moments, partition coefficients (logP), and target engagement profiles, precluding simple generic replacement without comprehensive revalidation of synthesis routes and biological activity [1].

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine: Comparative Performance Evidence


Larvicidal Activity vs. Flupyradifurone

In a study of fluorinated neonicotinoid analogs containing the trifluoromethylpyrrolidine-pyridine scaffold, compound 5 (2-Chloro-5-(2-trifluoromethyl-pyrrolidin-1-ylmethyl)pyridine) demonstrated comparable larvicidal activity to the commercial insecticide flupyradifurone against Anopheles darlingi larvae, the primary malaria vector in Brazil [1]. While this specific analog differs structurally from the target compound (containing a chloropyridine core with a methylene linker rather than the direct pyrrolidine attachment at the 2-position of 4-trifluoromethylpyridine), the presence of the trifluoromethylpyrrolidine moiety was critical for maintaining high larvicidal potency at low concentrations in 48-hour exposure assays [1].

agrochemical neonicotinoid larvicidal insecticide Anopheles darlingi

PPO Inhibition vs. Oxyfluorfen

A series of phenoxy-(trifluoromethyl)pyridine-2-pyrrolidinone derivatives were synthesized and evaluated for herbicidal activity via PPO inhibition. Compound 9d, bearing the trifluoromethylpyridine-pyrrolidinone scaffold, exhibited an IC50 of 0.041 mg/L against PPO, representing marginally superior potency to the commercial herbicide oxyfluorfen (IC50 = 0.043 mg/L) under identical assay conditions [1]. This trifluoromethylated pyrrolidinone-pyridine analog also demonstrated effective reduction of chlorophyll content in Abutilon theophrasti, decreasing Chl a to 0.306 mg/g and Chl b to 0.217 mg/g [1].

herbicide PPO inhibitor protoporphyrinogen oxidase weed control agrochemical

Regioisomeric Differentiation and SAR Impact

The target compound (2-pyrrolidin-1-yl-4-trifluoromethyl substitution pattern) differs fundamentally from its regioisomers, such as 3-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine. The 2-position pyrrolidine attachment places the electron-donating amine directly adjacent to the pyridine nitrogen, altering the ring's electron density and basicity relative to 3-substituted analogs [1]. This positional difference affects both synthetic accessibility—nucleophilic aromatic substitution occurs preferentially at the 2-position of activated pyridines—and downstream reactivity for further functionalization. The trifluoromethyl group at the 4-position provides an electron-withdrawing effect that influences the compound's dipole moment and partition coefficient (logP), distinguishing it from non-fluorinated analogs such as 2-(pyrrolidin-1-yl)pyridine [2].

regioisomer SAR physicochemical properties drug design synthetic intermediate

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine: Research & Industrial Applications


T-Type Calcium Channel Blocker Intermediate

Patent WO2020017569A1 identifies 2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine and its derivatives as key intermediates in the synthesis of T-type calcium channel inhibitors, a therapeutic class under investigation for neurological and cardiovascular indications [1]. The compound's pyrrolidine-trifluoromethylpyridine core serves as a privileged scaffold for generating patentable chemical space around cyclic amine-containing heteroaryl structures. Research groups developing Cav3 channel modulators should prioritize this specific intermediate over non-fluorinated or regioisomeric alternatives to maintain alignment with patent-disclosed synthetic routes and to preserve the metabolic stability conferred by the 4-CF₃ group [1].

Fluorinated Neonicotinoid Scaffolds

Research on fluorinated neonicotinoids demonstrates that the trifluoromethylpyrrolidine-pyridine pharmacophore maintains larvicidal activity comparable to commercial agents like flupyradifurone [1]. The trifluoroacetyl or trifluoromethyl substitution enhances insecticidal activity through increased hydrophobicity and metabolic stability relative to non-fluorinated neonicotinoids [1]. Agrochemical discovery programs targeting nicotinic acetylcholine receptors (nAChR) in pest species can leverage 2-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine as a versatile building block for generating novel patentable analogs with potentially improved environmental stability profiles. The compound's structural features align with the design principles that produced compound 5, which demonstrated high larvicidal activity at low concentrations in 48-hour Anopheles darlingi assays [1].

PPO Inhibitor Lead Generation

The trifluoromethylpyridine-pyrrolidinone scaffold has been validated as a PPO inhibitor platform with potency comparable to commercial herbicide oxyfluorfen (compound 9d IC50 = 0.041 mg/L vs oxyfluorfen 0.043 mg/L) [1]. 2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine provides the foundational heterocyclic core for constructing next-generation PPO inhibitors. Molecular docking studies confirm that derivatives of this scaffold can effectively occupy the PPO active site and compete with porphyrin to block chlorophyll synthesis [1]. Research groups pursuing novel post-emergence herbicides for rice, cotton, and peanut cultivation should consider this compound as a strategic starting material for building proprietary PPO inhibitor libraries with demonstrated crop selectivity [1].

Nucleophilic Aromatic Substitution Platform

2-(Pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is synthesized via reaction of 4-(trifluoromethyl)pyridine with pyrrolidine under basic conditions (e.g., sodium hydride or potassium carbonate in aprotic solvents such as DMF or THF at elevated temperatures) [1]. This synthetic accessibility, combined with the commercial availability of the compound at 95%+ purity from multiple suppliers [2], makes it a practical building block for laboratories developing new synthetic methodologies involving nucleophilic aromatic substitution, cross-coupling reactions, or late-stage functionalization of pyridine scaffolds. The electron-withdrawing trifluoromethyl group activates the pyridine ring toward further nucleophilic substitution while the pyrrolidine moiety provides a stable tertiary amine handle for subsequent transformations [1].

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